

# Viniferol D: A Technical Overview of its Physicochemical Properties and Biological Potential

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## Compound of Interest

Compound Name: *Viniferol D*

Cat. No.: *B1665484*

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## Introduction

**Viniferol D** is a complex polyphenolic compound classified as a stilbenetrimer, a resveratrol oligomer. First isolated from the stems of the grapevine *Vitis vinifera* 'Kyohou', it represents a class of natural products of significant interest to the scientific community.<sup>[1][2]</sup> Stilbenoids, in general, are recognized for a wide array of biological activities, and their oligomeric forms often exhibit unique and potent effects. This technical guide provides a detailed summary of the known physicochemical properties of (+)-**Viniferol D**, methodologies for its isolation and analysis, and insights into its potential therapeutic applications, particularly as an antiviral agent.

## Physicochemical Properties of Viniferol D

**Viniferol D** is a white amorphous powder.<sup>[1]</sup> Its structural complexity, arising from the oxidative coupling of three resveratrol units, results in distinct chemical and physical characteristics. The quantitative properties are summarized in the table below.

| Property          | Value   | Source   |
|-------------------|---|--|
| Molecular Formula | $C_{42}H_{32}O_9$   | <a href="#">[1]</a>  |
| Molecular Weight  | 680.7 g/mol   | <a href="#">[1]</a>  |
| Appearance        | White Amorphous Powder  | <a href="#">[1]</a>  |
| Purity            | >97% (as per commercial suppliers)                                    |  |
| CAS Number        | 625096-18-6   |  |
| Optical Rotation  | $[\alpha]D^{25} +89.5^\circ$ (c 0.33, MeOH)                           | <a href="#">[1]</a>  |
| Melting Point     | Not reported in available literature.                                 |  |
| Solubility        | Soluble in methanol, acetone, ethyl acetate. Poorly soluble in water. | Inferred from isolation protocols <a href="#">[1]</a> and general stilbenoid properties. |

## Spectroscopic Data for Structural Elucidation

The structure of **Viniferol D** was determined through extensive spectroscopic analysis, primarily High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

### Mass Spectrometry (MS)

- Technique: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS).
- Result: The analysis established the molecular formula as  $C_{42}H_{32}O_9$ , consistent with a resveratrol trimer.[\[1\]](#)

### $^1H$ -NMR Spectroscopy

The  $^1H$ -NMR spectrum provides the foundational data for the structural assignment of **Viniferol D**. The spectrum was recorded in Methanol-d<sub>4</sub>. The detailed assignments reveal the presence of three distinct resveratrol units and their complex linkages, including a characteristic dihydrobenzofuran moiety and a bicyclo[5.3.0]decane ring system.[\[1\]](#)

| Proton Assignment | Chemical Shift ( $\delta$ ) in ppm | Multiplicity & Coupling Constant (J) in Hz |
|-------------------|------------------------------------|--|
| H-2a, 6a          | 7.10                               | d, J = 8.8                                 |
| H-3a, 5a          | 6.69                               | d, J = 8.8                                 |
| H-7a              | 6.02                               | d, J = 2.9                                 |
| H-8a              | 4.27                               | d, J = 2.9                                 |
| H-12a, 14a        | 6.30                               | d, J = 2.2                                 |
| H-16a             | 6.11                               | t, J = 2.2                                 |
| H-2b, 6b          | 6.94                               | d, J = 8.8                                 |
| H-3b, 5b          | 6.52                               | d, J = 8.8                                 |
| H-7b              | 5.12                               | br s                                       |
| H-8b              | 4.18                               | d, J = 11.7                                |
| H-12b             | 6.25                               | d, J = 2.2                                 |
| H-14b             | 6.41                               | d, J = 2.2                                 |
| H-2c, 6c          | 6.69                               | d, J = 8.8                                 |
| H-3c, 5c          | 6.54                               | d, J = 8.8                                 |
| H-7c              | 4.30                               | d, J = 9.9                                 |
| H-8c              | 2.87                               | dd, J = 11.7, 9.9                          |
| H-11c             | 5.99                               | s  |

Data sourced from Takaya et al., HETEROCYCLES, Vol. 60, No. 6, 2003.[1]

## Experimental Protocols

### Isolation and Purification of (+)-Viniferol D

The following protocol is based on the methodology described by Takaya et al. for the first isolation of **Viniferol D** from the stems of *Vitis vinifera* 'Kyohou'.[1]

- Extraction:
  - Air-dried and chipped stems of *Vitis vinifera* 'Kyohou' are extracted with acetone at room temperature.
  - The acetone extract is concentrated under reduced pressure to yield a crude residue.
  - The residue is then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble portion, containing the stilbenoids, is retained.
- Initial Chromatographic Separation:
  - The EtOAc-soluble fraction is subjected to column chromatography on silica gel.
  - Elution is performed with a stepwise gradient of increasing methanol (MeOH) in chloroform (CHCl<sub>3</sub>). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Purification by Sephadex Column:
  - Fractions containing **Viniferol D** are combined and further purified by column chromatography on Sephadex LH-20.
  - The column is eluted with a suitable solvent mixture, such as CHCl<sub>3</sub>-MeOH (1:1), to separate compounds based on size and polarity.
- Reversed-Phase Chromatography:
  - Further purification is achieved using reversed-phase (C8) silica gel column chromatography.
  - A gradient of MeOH in water is used as the mobile phase to separate closely related stilbenoids.
- Final Purification by Preparative TLC:
  - The final purification step involves preparative Thin Layer Chromatography (TLC).

- The semi-purified fraction is applied to a silica gel plate and developed with a solvent system like CHCl<sub>3</sub>-MeOH-H<sub>2</sub>O.
- The band corresponding to **Viniferol D** is scraped from the plate and the compound is eluted from the silica with a polar solvent (e.g., acetone or methanol) to yield pure, amorphous (+)-**Viniferol D**.

## Representative Protocol: Anti-Hepatitis C Virus (HCV) NS3 Helicase Inhibition Assay

While **Viniferol D** is suggested to possess anti-HCV activity, specific studies detailing its mechanism are not widely available. However, related oligostilbenoids have been shown to inhibit the HCV NS3 helicase, a crucial enzyme for viral replication. The following is a representative protocol for such an assay.

- Assay Principle: The assay measures the ability of a compound to inhibit the unwinding of a double-stranded RNA (dsRNA) substrate by the HCV NS3 helicase enzyme. This is often detected using a fluorescence resonance energy transfer (FRET)-based method.
- Materials:
  - Recombinant HCV NS3 helicase domain.
  - FRET-based RNA substrate: A short dsRNA oligonucleotide with a fluorescent reporter (e.g., FAM) on one strand and a quencher (e.g., TAMRA) on the other. In its double-stranded form, the quencher suppresses the reporter's fluorescence.
  - Assay Buffer: Typically contains Tris-HCl, NaCl, MgCl<sub>2</sub>, DTT, and ATP.
  - **Viniferol D** stock solution (dissolved in DMSO).
  - Microplate reader capable of fluorescence detection.
- Procedure:
  - In a 96-well or 384-well microplate, add the assay buffer.

- Add serial dilutions of **Viniferol D** (or control inhibitor) to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
- Add the FRET-labeled dsRNA substrate to all wells and incubate briefly.
- Initiate the reaction by adding the NS3 helicase enzyme to the wells (except the no-enzyme control).
- Immediately begin monitoring the increase in fluorescence intensity over time at the appropriate excitation/emission wavelengths for the fluorophore. As the helicase unwinds the dsRNA, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

- Data Analysis:
  - Calculate the initial rate of the reaction for each concentration of **Viniferol D**.
  - Normalize the rates relative to the DMSO control (100% activity).
  - Plot the percent inhibition versus the logarithm of the **Viniferol D** concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value (the concentration at which 50% of enzyme activity is inhibited).

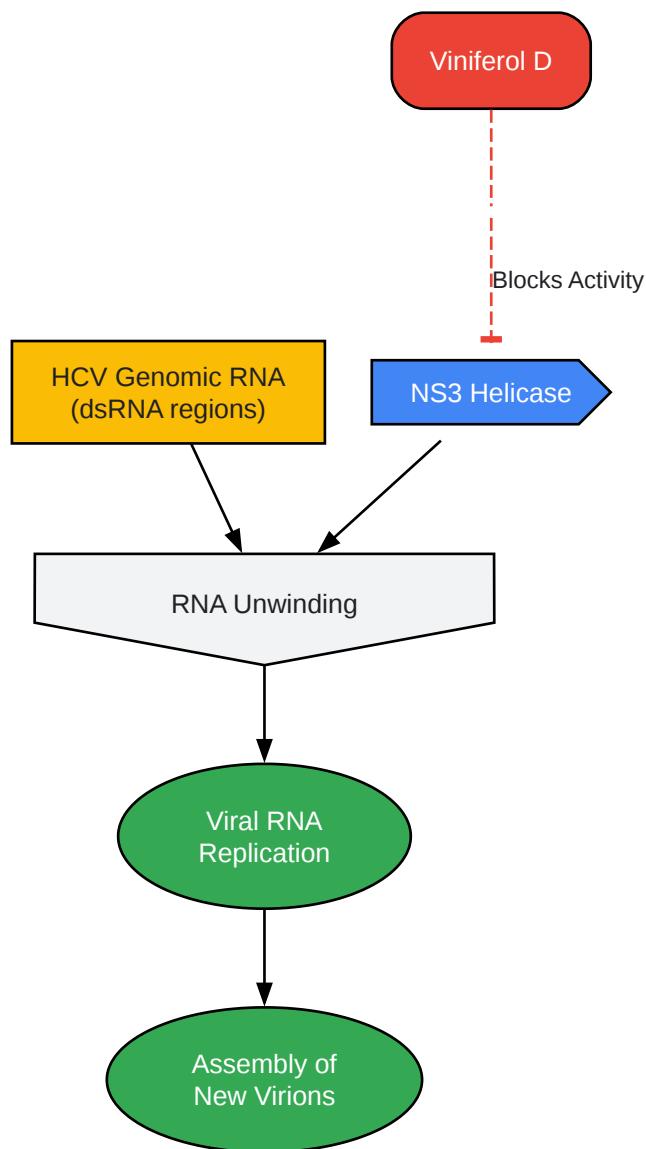
## Visualizations

The following diagrams illustrate key workflows and proposed mechanisms related to **Viniferol D**.



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Caption: Workflow for the isolation and purification of (+)-**Viniferol D**.

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Caption: Proposed mechanism of anti-HCV action for **Viniferol D**.

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## References

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